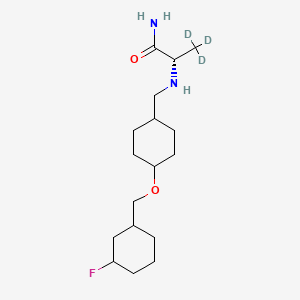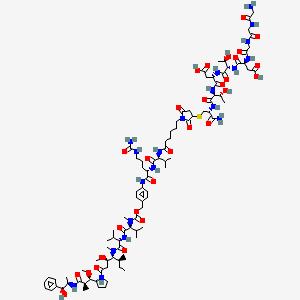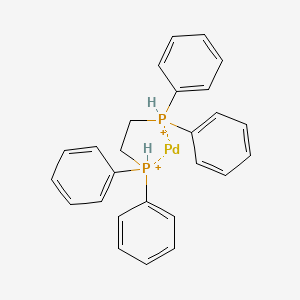
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium is a complex organophosphorus compound that features prominently in the field of coordination chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with transition metals, particularly palladium. These properties make it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium typically involves the reaction of diphenylphosphine with a suitable palladium precursor. One common method involves the use of palladium(II) chloride as the palladium source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the free phosphine ligand.
Substitution: The palladium center can undergo ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products
The major products formed from these reactions include phosphine oxides, free phosphine ligands, and various palladium complexes depending on the nature of the substituting ligand.
Aplicaciones Científicas De Investigación
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism by which 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The palladium center acts as a catalytic site, while the phosphine ligands stabilize the complex and modulate its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar structural features.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: A nickel-based analog with similar coordination properties.
Dicyanomercury, 2-diphenylphosphaniumylethyl-diphenyl-phosphonium: A mercury-based compound with comparable ligand properties.
Uniqueness
What sets 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium apart is its exceptional stability and versatility as a ligand. Its ability to form stable complexes with palladium makes it particularly valuable in catalytic applications, where it can enhance the efficiency and selectivity of various chemical reactions.
Propiedades
Fórmula molecular |
C26H26P2Pd+2 |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/C26H24P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;/p+2 |
Clave InChI |
ORXJXACEEPAZEJ-UHFFFAOYSA-P |
SMILES canónico |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
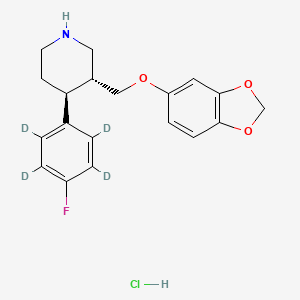


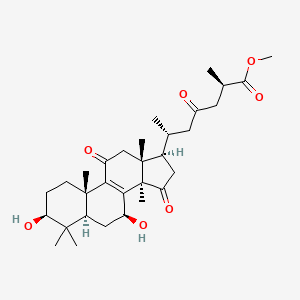
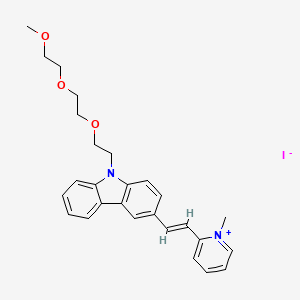
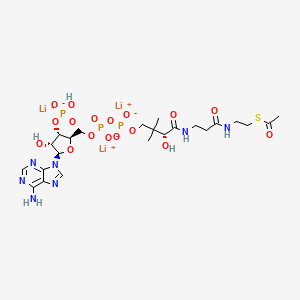
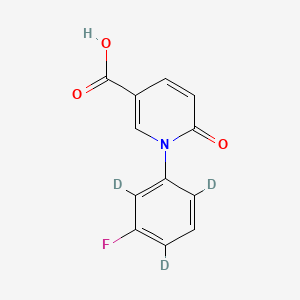
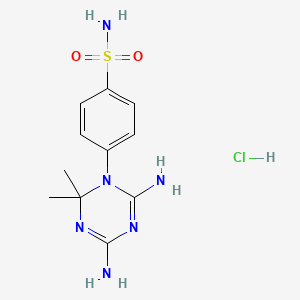
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
